2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Biological Activities
Dihydropyrimidinones, including compounds like 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one, hold a unique place in medicinal chemistry due to their presence in various biological processes. These compounds are synthesized through methods like the Biginelli reaction and are characterized by techniques such as Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, and mass spectroscopy. Their biological activities, particularly anti-inflammatory and analgesic properties, have been extensively studied. For instance, derivatives synthesized with specific substituents have shown improved biological activities, indicating the significance of the nature of the substituent in enhancing their medicinal properties (Muralidharan et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Another area of interest is the enzyme inhibitory activity of dihydropyrimidinone derivatives. For example, derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Certain compounds among these derivatives have exhibited promising inhibitory activities, highlighting their potential therapeutic applications. The molecular docking studies further elucidate their mechanism of action, showing interactions such as π–π stacking and hydrogen bonding within the enzyme's active site (Andreia M P W da Silva et al., 2017).
Antioxidant Properties and DNA Protection
Antitumor Activities
The antitumor potential of dihydropyrimidinone derivatives has been investigated, with some compounds showing selective activities against tumor cells. The mechanism through which these derivatives exert their effects often involves the interaction with DNA, thereby affecting transcription and replication processes crucial for tumor growth. This suggests the viability of dihydropyrimidinone derivatives as candidates for antitumor agents, opening pathways for further research in cancer therapy (Gongke Wang et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one is the Mitogen-activated protein kinase 8 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, the Mitogen-activated protein kinase 8, leading to changes in the kinase’s activity . .
Biochemical Pathways
The compound is likely involved in the metabolism of phenylpropanoids and flavonoids . These pathways are crucial for the breakdown of aromatic amino acids and plant-derived phenylpropanoids . .
Pharmacokinetics
Similar compounds, such as polyphenols, are known to undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the polyphenols and thus their pharmacological action .
Result of Action
Based on its target, it may influence cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors, including diet and gut microbiota, can influence the action, efficacy, and stability of compounds like this compound . For instance, the gut microbiota plays a pivotal role in the metabolic process of similar compounds, such as polyphenols .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-10(15)13-11(12-7)8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBLLJVWBIENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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